

A Comparative Analysis of 3'-Galactosyllactose and Lactulose on Bifidobacterium Growth

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Galactosyllactose

Cat. No.: B8462677

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prebiotics, **3'-Galactosyllactose** (3'-GL) and lactulose, in promoting the growth of various *Bifidobacterium* species. The information presented is collated from *in vitro* and *in vivo* studies to support research and development in the field of gut health and microbiome modulation.

Introduction

Bifidobacterium is a genus of beneficial bacteria integral to a healthy human gut microbiome, particularly in infants. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial microorganisms. Both **3'-Galactosyllactose**, a key component of human milk oligosaccharides (HMOs) and commercially produced galactooligosaccharides (GOS), and lactulose, a synthetic disaccharide, are recognized for their bifidogenic properties.^{[1][2]} This guide offers a detailed comparative analysis of their effects on *Bifidobacterium* growth, supported by experimental data.

Quantitative Data Summary

The following table summarizes the quantitative effects of **3'-Galactosyllactose** and lactulose on the growth of various *Bifidobacterium* species as reported in different studies.

Bifidobacterium Species	Prebiotic	Dosage/Concentration	Growth Effect	Study Type	Reference
B. adolescentis group	Lactulose	2 g/day for 2 weeks	Significant increase in log cell counts (8.97±0.08 vs 9.39±0.08, P=0.0019)	Human clinical trial	[3]
B. catenulatum group	Lactulose	2 g/day for 2 weeks	Significant increase in log cell counts (9.45±0.10 vs 9.65±0.10, P=0.0032)	Human clinical trial	[3]
B. longum group	Lactulose	2 g/day for 2 weeks	Significant increase in log cell counts (9.01±0.07 vs 9.29±0.07, P=0.0012)	Human clinical trial	[3]
B. animalis subsp. lactis bb12	Lactulose	0.5% (w/v) in soymilk	Significant enhancement in viable counts (up to 2.34 log CFU/mL)	In vitro	[4][5]
B. longum 20099	Lactulose	0.5% (w/v) in soymilk	Significant enhancement in viable counts (up to	In vitro	[4][5]

			2.15 log CFU/mL)		
B. longum	3'- Galactosyllac- tose	Not specified	Enhanced abundance	In vitro fermentation with infant fecal microbiota	[1]
B. breve	3'- Galactosyllac- tose	Not specified	Enhanced abundance	In vitro fermentation with infant fecal microbiota	[1]
B. animalis	Galacto- oligosacchari- des derived from lactulose (GOS-Lu)	1% (w/w) in diet for 14 days	Selective and significant increase in cecum and colon	Animal (rat) study	[6]
Bifidobacteriu- m spp.	General Lactulose	Low doses	Significant increase in population	Multiple preclinical and clinical studies	[7]
Bifidobacteriu- m spp.	General 3'- Galactosyllac- tose (as part of GOS)	Not specified	Enhanced abundance	In vitro fermentation	[1]

Experimental Protocols

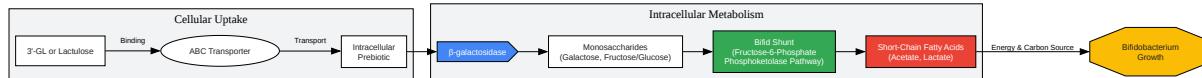
This section details the methodologies employed in the cited studies to assess the impact of **3'-Galactosyllactose** and lactulose on Bifidobacterium growth.

1. In Vitro Fermentation Assay with Fecal Microbiota

- Objective: To assess the prebiotic effect of 3'-GL on the composition of infant gut microbiota.

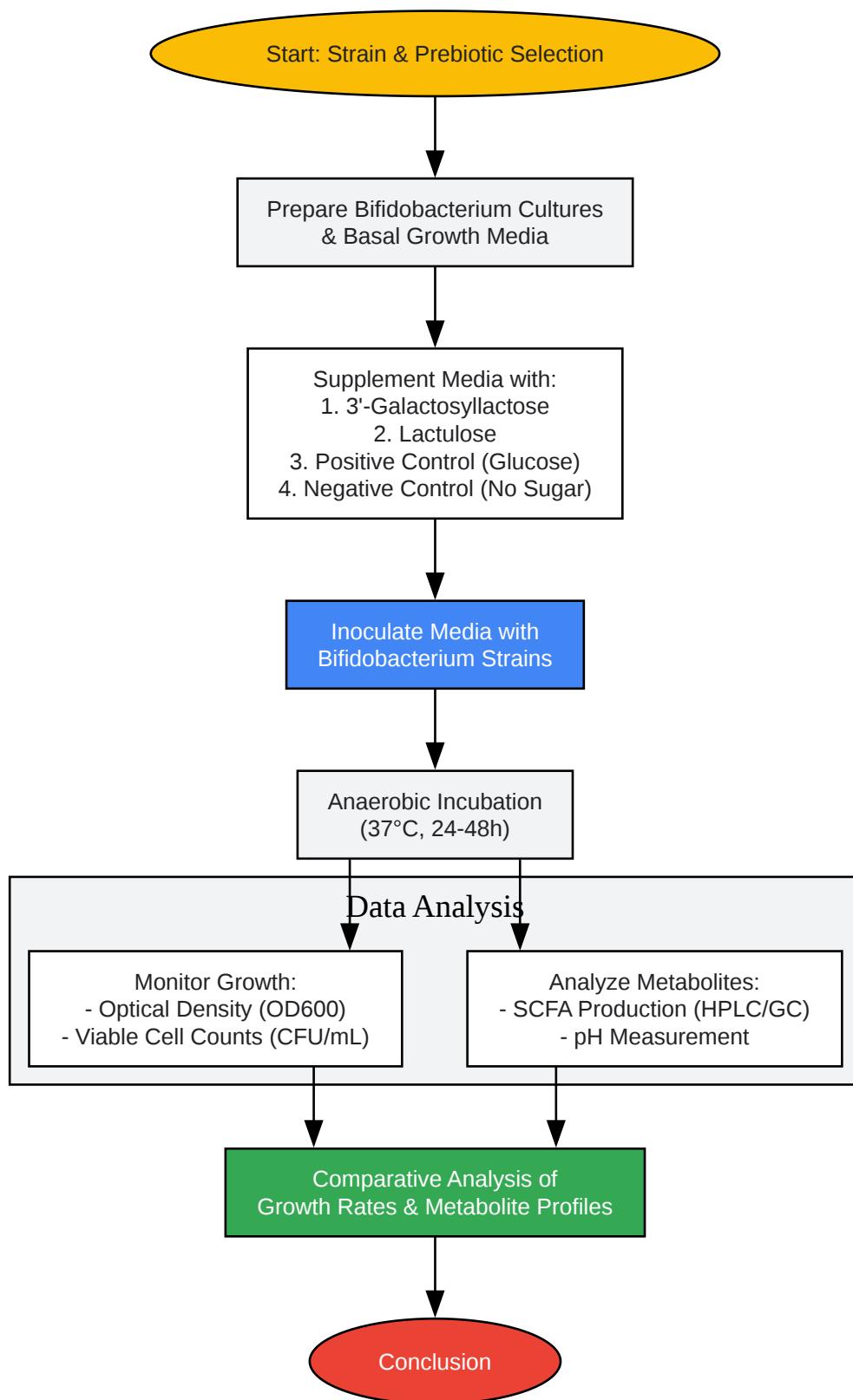
- Inoculum: Fecal samples from formula-fed or breastfed infants.
- Media: Standard laboratory medium for anaerobic bacteria, supplemented with the test prebiotic (e.g., 3'-GL) as the primary carbon source. A control with no added carbohydrate is typically included.
- Incubation: The fecal microbiota is incubated with the pure prebiotic compound (e.g., 3'-GL) under anaerobic conditions at 37°C for a specified period (e.g., 18 hours).[\[1\]](#)
- Analysis: Changes in the microbiota composition are determined using techniques like 16S rRNA gene sequencing to establish the relative abundance of different bacterial genera and species, including *Bifidobacterium*.[\[1\]](#) Short-chain fatty acid (SCFA) production (e.g., acetate, lactate) is often measured by chromatography as an indicator of metabolic activity.[\[1\]](#)

2. Pure Culture Growth Assay


- Objective: To determine the ability of specific *Bifidobacterium* strains to utilize lactulose or 3'-GL for growth.
- Strains: Pure cultures of various *Bifidobacterium* species (e.g., *B. animalis* subsp. *lactis*, *B. longum*).[\[4\]](#)[\[5\]](#)[\[8\]](#)
- Media: A basal growth medium, such as modified de Man, Rogosa and Sharpe (mMRS) medium, supplemented with 0.05% (w/v) L-cysteine HCl. The prebiotic (lactulose or 3'-GL) is added as the sole carbon source at a specific concentration (e.g., 0.5% w/v).[\[4\]](#)[\[5\]](#) A medium with a readily metabolizable sugar like glucose serves as a positive control, while a medium without any added carbohydrate acts as a negative control.[\[8\]](#)
- Inoculation and Incubation: The media are inoculated with a standardized concentration of the *Bifidobacterium* strain (e.g., ~6 log CFU/mL) and incubated anaerobically at 37°C for 24-48 hours.[\[8\]](#)
- Growth Measurement: Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) at regular intervals or by determining the viable cell counts (CFU/mL) through plate counting on selective agar at the end of the incubation period.[\[4\]](#)[\[5\]](#)[\[9\]](#)

3. Human Clinical Trial

- Objective: To evaluate the effect of lactulose ingestion on the gut microbiota composition in human subjects.
- Study Design: A randomized, double-blind, placebo-controlled crossover trial.
- Participants: Healthy adult subjects.
- Intervention: Participants ingest a daily dose of the prebiotic (e.g., 2 g/day of lactulose) or a placebo for a defined period (e.g., 2 weeks).[\[3\]](#)
- Sample Collection: Fecal samples are collected before and after the intervention period.
- Analysis: The abundance of specific *Bifidobacterium* species in the fecal samples is quantified using methods like quantitative real-time PCR (qPCR) or 16S rRNA gene sequencing.[\[3\]](#)


Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the general metabolic pathway of these prebiotics by *Bifidobacterium* and a typical experimental workflow for their comparative analysis.

[Click to download full resolution via product page](#)

Caption: Generalized metabolic pathway of 3'-GL and lactulose in *Bifidobacterium*.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing the effects of 3'-GL and lactulose.

Discussion and Conclusion

The available evidence strongly indicates that both **3'-Galactosyllactose** and lactulose are effective prebiotics that promote the growth of beneficial *Bifidobacterium* species. Lactulose has been shown to significantly increase the populations of several *Bifidobacterium* groups, including *B. adolescentis*, *B. catenulatum*, and *B. longum*, in human studies.^[3] In vitro experiments further confirm its potent bifidogenic effect on strains like *B. animalis* subsp. *lactis*.^{[4][5]}

3'-Galactosyllactose, as a key component of GOS, also demonstrates a clear ability to enhance the abundance of important infant-associated bifidobacteria such as *B. longum* and *B. breve*.^[1] The metabolism of both prebiotics by bifidobacteria leads to the production of beneficial short-chain fatty acids, which contribute to a healthier gut environment.^[1]

While direct comparative studies using purified **3'-Galactosyllactose** against lactulose on a wide range of *Bifidobacterium* strains are limited, the existing data suggests that both are valuable tools for modulating the gut microbiota. The choice between these prebiotics may depend on the specific *Bifidobacterium* species or strains being targeted. Further head-to-head comparative studies are warranted to elucidate the nuanced differences in their efficacy and selectivity. This guide provides a foundation for researchers to design such studies and to understand the current landscape of these two important prebiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - *Organic & Biomolecular Chemistry* (RSC Publishing)
DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 2. *Bifidobacterium* response to lactulose ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - *PMC* [pmc.ncbi.nlm.nih.gov]

- 3. Lactulose ingestion causes an increase in the abundance of gut-resident bifidobacteria in Japanese women: a randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of lactulose supplementation on the growth of bifidobacteria and biotransformation of isoflavone glycosides to isoflavone aglycones in soymilk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Galacto-oligosaccharides derived from lactulose exert a selective stimulation on the growth of *Bifidobacterium animalis* in the large intestine of growing rats. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 8. maxwellsci.com [maxwellsci.com]
- 9. Galactooligosaccharides derived from lactose and lactulose: influence of structure on *Lactobacillus*, *Streptococcus* and *Bifidobacterium* growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of 3'-Galactosyllactose and Lactulose on Bifidobacterium Growth]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8462677#comparative-analysis-of-3-galactosyllactose-and-lactulose-on-bifidobacterium-growth>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com